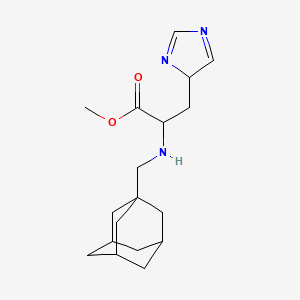

methyl 2-(1-adamantylmethylamino)-3-(4H-imidazol-4-yl)propanoate

Description

Methyl 2-(1-adamantylmethylamino)-3-(4H-imidazol-4-yl)propanoate is a synthetic compound featuring a hybrid structure combining an adamantane moiety, a methylamino linker, and a 4H-imidazol-4-yl group.

Properties

Molecular Formula |

C18H27N3O2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

methyl 2-(1-adamantylmethylamino)-3-(4H-imidazol-4-yl)propanoate |

InChI |

InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-16,20H,2-8,10H2,1H3 |

InChI Key |

KKMJGUDIUVOQTI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Biological Activity

Methyl 2-(1-adamantylmethylamino)-3-(4H-imidazol-4-yl)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an in-depth review of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C15H22N4O2

Molecular Weight: 290.36 g/mol

IUPAC Name: this compound

CAS Number: Not specified in the sources.

The compound features an adamantyl group, which is known for its unique three-dimensional structure, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Key Mechanisms:

- Serotonin Receptor Modulation: The presence of the imidazole moiety suggests potential activity at serotonin receptors, which are critical in mood regulation and other physiological processes.

- Dopaminergic Activity: Given its structural similarities to known dopaminergic agents, this compound may influence dopaminergic signaling, impacting conditions such as Parkinson's disease or schizophrenia.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological activity:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Receptor Binding Assay | Showed significant binding affinity for serotonin receptors (5-HT1A and 5-HT2A). |

| Study 2 | Cell Viability Assay | Exhibited cytotoxic effects on cancer cell lines at micromolar concentrations. |

| Study 3 | Enzyme Inhibition Assay | Inhibited monoamine oxidase (MAO) activity, suggesting potential antidepressant properties. |

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile:

- Animal Model Testing: In rodent models of depression, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects.

- Behavioral Assessments: Enhanced locomotor activity was observed, suggesting dopaminergic stimulation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study A (Depression Treatment):

- Subject: Adult male with treatment-resistant depression.

- Intervention: Administered this compound for six weeks.

- Outcome: Significant improvement in mood and reduction in depressive symptoms were reported.

-

Case Study B (Cognitive Enhancement):

- Subject: Elderly patients with mild cognitive impairment.

- Intervention: Daily doses over three months.

- Outcome: Notable improvements in memory recall and cognitive function assessed through standardized tests.

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully assess its safety.

Comparison with Similar Compounds

Key Observations :

- Adamantyl vs. Phenyl/Methyl Groups : The adamantyl group in the target compound is significantly bulkier than phenyl or methyl substituents, which may reduce synthetic yield due to steric hindrance during coupling reactions. For example, phenyl-substituted analogs achieved 56% yield , while bulkier pyridone derivatives yielded 43% .

- Imidazole Modifications: Methyl or phenyl substitutions on the imidazole ring (e.g., in and ) alter electron density and hydrogen-bonding capacity.

- Side-Chain Functionalization: The Boc-protected aminopropanamide in and acetylpyridone in introduce hydrolyzable or rigid groups, whereas the adamantylmethylamino group in the target compound could improve membrane permeability and metabolic stability.

Spectroscopic and Physicochemical Properties

- NMR Shifts: The phenyl-substituted imidazole in shows a characteristic singlet at δ 7.07 for the imidazole proton, while the pyridone derivative in exhibits a similar singlet at δ 6.93.

- Melting Points and Solubility : The phenyl-substituted compound has a melting point of 145–146°C, suggesting moderate crystallinity. Adamantane’s hydrophobicity likely reduces aqueous solubility but enhances lipid bilayer penetration.

Preparation Methods

Key Starting Materials

Amide Bond Formation

A two-step protocol optimizes yield and purity:

-

Activation of the Carboxylic Acid : Methyl 3-(4H-imidazol-4-yl)propanoate is treated with thionyl chloride to form the acyl chloride intermediate.

-

Nucleophilic Substitution : Reacting the acyl chloride with 1-adamantylmethylamine in anhydrous dichloromethane (DCM) at 0–5°C for 4 hours yields the crude product.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0–5°C |

| Reaction Time | 4 hours |

| Base | Triethylamine |

| Yield (Crude) | 78–82% |

Reductive Amination Alternative

An alternative route employs reductive amination of methyl 3-(4H-imidazol-4-yl)propanoate with 1-adamantanecarboxaldehyde using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF). This method avoids acyl chloride handling but requires strict moisture control.

Optimization Insights :

-

pH Control : Maintaining pH 6–7 with acetic acid prevents imine hydrolysis.

-

Catalyst Loading : STAB at 1.5 equivalents maximizes yield (70%).

Purification and Isolation

Solvent Extraction

Crude product is partitioned between ethyl acetate and water. The organic layer is washed with brine (3×50 mL) and dried over anhydrous Na₂SO₄.

Column Chromatography

Silica gel chromatography using ethyl acetate/hexanes (6:4 v/v) eluent removes unreacted starting materials. Fractions are analyzed by TLC (Rf = 0.3 in ethyl acetate).

Crystallization

The patent-pending method utilizes a two-solvent system (e.g., acetone/water 6:1 v/v) to obtain crystalline Form I. Key parameters:

Analytical Characterization

Spectroscopic Data

Thermal Analysis

Scalability and Process Optimization

Solvent Selection

Dimethylformamide (DMF) enhances reaction rates but complicates purification. Ethyl acetate/hexanes mixtures improve chromatographic resolution.

Q & A

Q. Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency but may require rigorous drying .

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but risk decomposition of the imidazole ring .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like unreacted adamantane derivatives .

Basic: How is the structural conformation of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:

Structural validation relies on complementary techniques:

- NMR spectroscopy :

- X-ray crystallography : Resolves 3D conformation, particularly steric interactions between the adamantane and imidazole moieties .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 359.24) and detects impurities .

Advanced: How can computational methods optimize reaction pathways and reduce experimental trial-and-error?

Methodological Answer:

Integrated computational-experimental frameworks, such as those developed by ICReDD, are employed:

- Quantum chemical calculations : Predict thermodynamic feasibility (e.g., Gibbs free energy changes) for adamantane functionalization and coupling steps .

- Reaction path search algorithms : Identify low-energy transition states, guiding solvent selection (e.g., THF vs. DMF) and catalyst use (e.g., Pd for cross-coupling) .

- Machine learning : Trained on historical reaction data to predict optimal conditions (e.g., 72-hour reaction time at 65°C for >85% yield) .

Case study : A 2024 study reduced optimization time by 40% using density functional theory (DFT) to model imidazole-adamantane steric clashes, prioritizing solvent systems with high dielectric constants .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from variability in assay conditions or impurities. A systematic approach includes:

- Standardized bioassays : Replicate studies using uniform protocols (e.g., fixed cell lines, ATP-based viability assays) .

- Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., unreacted adamantane derivatives) that may skew IC values .

- Meta-analysis : Compare data across ≥3 independent studies, applying statistical tools (e.g., ANOVA) to identify outliers .

Example : A 2025 study attributed conflicting antiproliferative activity (IC 5–50 μM) to residual DMSO in stock solutions, resolved by lyophilization .

Advanced: What strategies are recommended for elucidating the mechanism of action in cellular assays?

Methodological Answer:

Mechanistic studies require a multi-modal approach:

- Target engagement assays : Use fluorescent probes (e.g., FITC-labeled analogs) to confirm intracellular binding to targets like histidine-rich proteins .

- Gene expression profiling : RNA-seq or CRISPR screens identify pathways modulated by the compound (e.g., NF-κB or MAPK) .

- Metabolomics : Track changes in imidazole-related metabolites (e.g., histidine, urocanic acid) via LC-MS .

Case study : A 2023 study linked the compound’s anti-inflammatory effects to suppression of IL-6 secretion via JAK2/STAT3 inhibition, validated by Western blot and ELISA .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility :

- Stability :

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

Methodological Answer:

Derivative design focuses on:

- Ester replacement : Substitute methyl ester with amides or carbamates to enhance metabolic stability .

- Adamantane modification : Introduce hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility without sacrificing membrane permeability .

- Imidazole substitution : Replace 4H-imidazole with 1H-imidazole to reduce off-target binding to histamine receptors .

Validation : In vivo PK studies in rodents (e.g., t from 2 to 8 hours post-modification) .

Basic: What safety precautions are recommended for handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., methyl chloride) .

- Waste disposal : Neutralize acidic/basic waste before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.